molecular formula C13H18ClNO3S B5825303 1-[(3-chloro-4-methoxyphenyl)sulfonyl]azepane

1-[(3-chloro-4-methoxyphenyl)sulfonyl]azepane

Cat. No.: B5825303
M. Wt: 303.81 g/mol
InChI Key: PPTKCOLUJBFQNA-UHFFFAOYSA-N
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Description

1-[(3-Chloro-4-methoxyphenyl)sulfonyl]azepane is an organic compound with the molecular formula C₁₃H₁₈ClNO₃S. It is characterized by the presence of a sulfonyl group attached to an azepane ring, which is further substituted with a 3-chloro-4-methoxyphenyl group.

Mechanism of Action

Target of Action

Similar compounds have shown activity against certain kinases

Mode of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This reaction is widely used in organic chemistry and could potentially be a pathway affected by this compound.

Result of Action

Similar compounds have shown nanomolar activity against certain kinases , suggesting that this compound could potentially inhibit these enzymes, affecting cellular signaling pathways.

Preparation Methods

The synthesis of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]azepane typically involves the following steps:

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures.

Chemical Reactions Analysis

1-[(3-Chloro-4-methoxyphenyl)sulfonyl]azepane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-Chloro-4-methoxyphenyl)sulfonyl]azepane has several scientific research applications:

Comparison with Similar Compounds

1-[(3-Chloro-4-methoxyphenyl)sulfonyl]azepane can be compared with other sulfonyl-substituted azepane derivatives, such as:

  • 1-[(4-Methoxyphenyl)sulfonyl]azepane
  • 1-[(3-Chlorophenyl)sulfonyl]azepane
  • 1-[(4-Chlorophenyl)sulfonyl]azepane

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. The presence of the 3-chloro-4-methoxyphenyl group in this compound imparts unique properties that may enhance its effectiveness in certain applications .

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S/c1-18-13-7-6-11(10-12(13)14)19(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTKCOLUJBFQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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